1-(6-Bromopyridin-3-YL)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromopyridin-3-YL)pyrrolidin-2-one is a chemical compound with the molecular formula C9H9BrN2O It is a pyrrolidinone derivative, characterized by the presence of a bromopyridine moiety attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one typically involves the reaction of 6-bromopyridine-3-carbaldehyde with pyrrolidin-2-one under specific conditions. The process may include steps such as:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 6-bromopyridine-3-carbaldehyde with a suitable reagent.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Employing specific catalysts and solvents to enhance reaction efficiency and selectivity.
Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reducing Agents: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-(6-Bromopyridin-3-YL)pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidinone ring but lacking the bromopyridine moiety.
6-Bromopyridine-3-carbaldehyde: A precursor in the synthesis of 1-(6-Bromopyridin-3-YL)pyrrolidin-2-one.
Pyrrolidin-3-ol: Another pyrrolidinone derivative with different functional groups.
Uniqueness: this compound is unique due to the presence of both the bromopyridine and pyrrolidinone moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs .
Properties
CAS No. |
1209459-09-5 |
---|---|
Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
1-(6-bromopyridin-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-8-4-3-7(6-11-8)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 |
InChI Key |
AGYGSBNKNKJDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.